molecular formula C24H23N5O5S B13037692 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-5-(morpholin-4-ylsulfonyl)benzamide

2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-5-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B13037692
M. Wt: 493.5 g/mol
InChI Key: OOAZYHNNJUMKFV-UHFFFAOYSA-N
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Description

2-(2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenoxy)-5-(morpholinosulfonyl)benzamide is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenoxy)-5-(morpholinosulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.

    Attachment of the Methylphenoxy Group: The methylphenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with the benzotriazole core.

    Introduction of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be attached via a sulfonylation reaction, where a morpholine derivative reacts with a sulfonyl chloride in the presence of a base.

    Formation of the Benzamide: The final step involves the formation of the benzamide linkage through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenoxy)-5-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenoxy)-5-(morpholinosulfonyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in drug development.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenoxy)-5-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The benzotriazole core can interact with enzymes and receptors, modulating their activity. The morpholinosulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-pentylphenol: This compound shares the benzotriazole core but has different substituents, leading to distinct chemical properties and applications.

    2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanamine: This compound has a simpler structure with an ethanamine group, resulting in different reactivity and uses.

Uniqueness

2-(2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenoxy)-5-(morpholinosulfonyl)benzamide is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. The presence of the morpholinosulfonyl group enhances its solubility and bioavailability, making it suitable for various scientific and industrial applications.

Properties

Molecular Formula

C24H23N5O5S

Molecular Weight

493.5 g/mol

IUPAC Name

2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-5-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C24H23N5O5S/c1-16-6-8-23(21(14-16)29-26-19-4-2-3-5-20(19)27-29)34-22-9-7-17(15-18(22)24(25)30)35(31,32)28-10-12-33-13-11-28/h2-9,14-15H,10-13H2,1H3,(H2,25,30)

InChI Key

OOAZYHNNJUMKFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)N)N4N=C5C=CC=CC5=N4

Origin of Product

United States

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